![molecular formula C16H12N2O4 B2812591 8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide CAS No. 446270-03-7](/img/structure/B2812591.png)
8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, also known as Mocetinostat, is a potent histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential therapeutic applications. HDACi is a class of drugs that has shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Scientific Research Applications
Crystal Structure and Conformation Analysis
Research on closely related compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, reveals insights into crystal structure and molecular conformation. These studies highlight the anti-rotamer conformation about the C-N bond and the positional relationship between the amide O atom and the O atom of the pyran ring, which is crucial for understanding the structural basis of biological activity and material properties of these compounds (Reis et al., 2013).
Asymmetric Acylation and Stereoselective Reduction
The asymmetric acylation of carboxamides and the stereoselective reduction of resulting oxo amides demonstrate the chemical versatility and potential for creating enantiomerically enriched compounds. This process provides a valuable methodology for synthesizing biologically active derivatives with controlled stereochemistry (Ito et al., 1984).
Synthesis and Properties of Aromatic Polyamides
A novel study on the synthesis of aromatic polyamides incorporating coumarin chromophores explores the material properties such as thermal stability, solubility, and molecular weight. This research underscores the compound's potential in developing new materials with specific optical and mechanical properties (Nechifor, 2009).
Fluorescence Recognition and Imaging Applications
A significant application of a novel coumarin derivative, closely related to 8-methoxy-2-oxo-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, is its use as a fluorescent chemosensor for Fe3+ ions. The compound exhibits selectivity and sensitivity, making it suitable for biological imaging and metal ion detection in environmental samples (Warrier & Kharkar, 2018).
Antitubercular and Antibacterial Activities
Design and synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives, showcasing the potential for antitubercular and antibacterial activities. This highlights the therapeutic potential of compounds structurally related to this compound, providing a basis for the development of new antimicrobial agents (Bodige et al., 2019).
properties
IUPAC Name |
8-methoxy-2-oxo-N-pyridin-2-ylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-21-12-6-4-5-10-9-11(16(20)22-14(10)12)15(19)18-13-7-2-3-8-17-13/h2-9H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCEACVWXTCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.